Regioisomeric Specificity: N1-Cyclopropylmethyl Substitution Defines Filgotinib Intermediate Identity Versus N2 Isomer
The target compound 1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine (CAS 1499909-91-9) is the N1-substituted regioisomer, whereas the N2-substituted analog 2-(cyclopropylmethyl)-2H-1,2,3-triazol-4-amine (CAS 2137564-30-6) represents a distinct chemical entity. Both share the molecular formula C₆H₁₀N₄ and molecular weight of 138.17 g/mol, but differ in substitution position on the triazole ring . The N1 regiochemistry is essential for correct mapping to the filgotinib synthetic pathway described in U.S. Patent Applications US20200062744A1 and US20220185810A1 [1][2].
| Evidence Dimension | Regioisomer identity (substitution position on triazole ring) |
|---|---|
| Target Compound Data | N1 substitution; CAS 1499909-91-9; InChIKey: HFFCZPCRWZNOFO-UHFFFAOYSA-N |
| Comparator Or Baseline | 2-(Cyclopropylmethyl)-2H-1,2,3-triazol-4-amine; N2 substitution; CAS 2137564-30-6 |
| Quantified Difference | Distinct CAS registry numbers and InChIKeys indicating separate chemical entities; both share C₆H₁₀N₄ (MW 138.17) |
| Conditions | Structural isomer comparison based on IUPAC nomenclature and CAS registry differentiation |
Why This Matters
Incorrect regioisomer procurement leads to failed synthetic campaigns and invalid structure-activity relationship conclusions in filgotinib-related research.
- [1] Jain, K. N. et al. Processes for the preparation of filgotinib. U.S. Patent Application US20200062744A1, February 27, 2020. View Source
- [2] Sathe, D. G. et al. Novel Process for the Preparation of Filgotinib and Intermediates Thereof. U.S. Patent Application US20220185810A1, June 16, 2022. View Source
